4-[2-(3,4,5-triethoxybenzamido)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide
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Overview
Description
4-[2-(3,4,5-triethoxybenzamido)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide is a complex organic compound that features a thiazole ring, a pyrrole ring, and a benzamido group with ethoxy substituents. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,4,5-triethoxybenzamido)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and pyrrole intermediates. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds . The final step involves the coupling of the thiazole and pyrrole intermediates with the 3,4,5-triethoxybenzamido group under appropriate reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the synthesis of intermediates and the final coupling reaction, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
4-[2-(3,4,5-triethoxybenzamido)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide or potassium carbonate . Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformation with high yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
4-[2-(3,4,5-triethoxybenzamido)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[2-(3,4,5-triethoxybenzamido)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes . The exact mechanism of action depends on the specific biological activity being studied and the molecular targets involved .
Comparison with Similar Compounds
4-[2-(3,4,5-triethoxybenzamido)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds share the thiazole ring structure and may exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyrrole derivatives: These compounds share the pyrrole ring structure and may also exhibit similar biological activities.
Benzamido derivatives: These compounds share the benzamido group and may exhibit similar biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities .
Properties
Molecular Formula |
C21H24N4O5S |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
4-[2-[(3,4,5-triethoxybenzoyl)amino]-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C21H24N4O5S/c1-4-28-16-8-12(9-17(29-5-2)18(16)30-6-3)20(27)25-21-24-15(11-31-21)13-7-14(19(22)26)23-10-13/h7-11,23H,4-6H2,1-3H3,(H2,22,26)(H,24,25,27) |
InChI Key |
DODMMWVXJLHSBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC(=CS2)C3=CNC(=C3)C(=O)N |
Origin of Product |
United States |
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